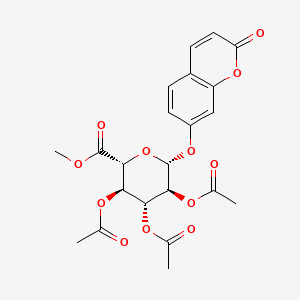

7-羟基香豆素 2,3,4-三-O-乙酰-|α-D-葡萄糖醛酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

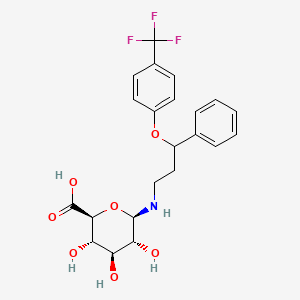

The compound “7-Hydroxy Coumarin 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester” is a fascinating and multifunctional compound . It is also known as 2-Oxo-2H-1-benzopyran-7-yl-beta-D-glucopyranosiduronic Acid Methyl Ester Triacetate . The molecular formula of this compound is C22H22O12 and it has a molecular weight of 478.4 .

科学研究应用

外排转运蛋白介导

代谢产物 7-羟基香豆素葡萄糖醛酸苷是人体香豆素代谢的重要产物,80% 至 90% 的吸收香豆素主要以这种葡萄糖醛酸苷的形式排泄到尿液中。研究表明,外排转运蛋白多药耐药相关蛋白 (MRP) 3 和 4 在香豆素代谢产物 7-HC-G 从肝脏和肾脏的排泄中起着至关重要的作用,突出了这些转运蛋白在香豆素及其衍生物的药代动力学特征中的重要性 (Wittgen 等,2012)。

催化合成

以活性炭负载的磷钨酸为催化剂,探索了重要的化学和医药中间体 7-羟基-4-甲基香豆素的合成。本研究确定了该化合物工业生产的最佳条件,表明其在工业中的重要性和在医学领域的潜在应用 (闵,2007)。

生物农药潜力

4-甲基-7-羟基香豆素的衍生物已被研究其作为针对载体埃及伊蚊和五环库蚊的生物农药的功效。值得注意的是,某些衍生物表现出有效的杀幼虫和杀卵活性,突出了它们作为传统农药的环保替代品的潜力 (Deshmukh 等,2008)。

杂化材料中的光致发光

7-羟基香豆素衍生物嵌入层状氢氧化铕的研究表明,这些化合物可以显着改变所得杂化材料的发光性能。该研究表明,嵌入引入的结构和环境改性可以增强香豆素染料的稳定性和荧光,为开发高级发光材料提供了途径 (Gu 等,2017)。

抗菌应用

由 4-甲基伞花素合成的新型香豆素衍生物已显示出显着的抗菌活性。这项研究强调了香豆素衍生物作为对抗微生物感染的有效剂的潜力,对细菌和真菌病原体具有广谱活性 (Medimagh-Saidana 等,2015)。

安全和危害

The safety and hazards associated with this compound are not explicitly mentioned in the literature. It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

作用机制

Target of Action

The primary targets of this compound are specific enzymes known as UDP-glucuronosyltransferases in the liver . These enzymes play a crucial role in the metabolism of a wide variety of xenobiotics and endogenous compounds.

Mode of Action

This compound is a procompound, which means it undergoes enzymatic hydrolysis within living organisms . The UDP-glucuronosyltransferases catalyze the conjugation reaction of this compound . This process results in the liberation of the remarkable 7-Hydroxy coumarin .

Biochemical Pathways

The compound affects the glucuronidation pathway, a major phase II metabolic pathway in the body . The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its structure. As a procompound, it undergoes enzymatic hydrolysis, which ultimately liberates 7-Hydroxy coumarin . The resulting compound is more water-soluble and is readily excreted from the body in urine .

Result of Action

The enzymatic hydrolysis of the compound results in the liberation of 7-Hydroxy coumarin . This compound has numerous biological and therapeutic properties, including potential treatment for various ailments, including cancer, metabolic, and degenerative disorders .

属性

IUPAC Name |

methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-10(23)29-17-18(30-11(2)24)20(31-12(3)25)22(34-19(17)21(27)28-4)32-14-7-5-13-6-8-16(26)33-15(13)9-14/h5-9,17-20,22H,1-4H3/t17-,18-,19-,20+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREJSCHGTQAQIT-YHZBMZHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C=CC(=O)O3)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC2=CC3=C(C=C2)C=CC(=O)O3)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857710 |

Source

|

| Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy Coumarin 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester | |

CAS RN |

168286-97-3 |

Source

|

| Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。